2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
2-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative characterized by a conjugated system involving a 5-methylfuran-2-yl substituent and a propanoic acid side chain. The (5E)-configuration indicates the stereochemistry of the exocyclic double bond, which influences its molecular geometry and biological interactions. Thiazolidinones are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.
Properties
IUPAC Name |
2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-6-3-4-8(17-6)5-9-10(14)13(12(18)19-9)7(2)11(15)16/h3-5,7H,1-2H3,(H,15,16)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZVWSRSJLGWJK-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan aldehyde, resulting in the formation of the (E)-methylene bridge.
Addition of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromophenyl () and pyridinyl () groups introduce steric and electronic variations, impacting binding affinity and metabolic stability. The methylfuran group in the target compound balances lipophilicity and aromatic interactions .
Biological Activity
The compound 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (commonly referred to as a thiazolidinone derivative) exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure incorporates a thiazolidine ring, a furan ring, and a propanoic acid moiety. Its molecular formula is with a molecular weight of 353.41 g/mol. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound possesses antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies:
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones, including the compound , demonstrate potent antimicrobial effects. The minimum inhibitory concentration (MIC) values for synthesized compounds in this class ranged from 2 to 4 µg/mL , indicating strong efficacy against certain multidrug-resistant bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiazolidinone Derivative | 2 | E. coli |
| Thiazolidinone Derivative | 4 | S. aureus |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by modulating pathways involved in apoptosis and cell cycle regulation. The exact mechanism remains under investigation but may involve the inhibition of specific kinases or transcription factors associated with cancer progression.
While the precise mechanisms remain to be fully elucidated, it is believed that the compound interacts with several molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : The furan ring may play a role in reducing oxidative stress, contributing to its protective effects on cells.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy : A study conducted on various synthesized thiazolidinones demonstrated their effectiveness against resistant bacterial strains, emphasizing their potential in treating infections where conventional antibiotics fail.
- Cancer Cell Line Study : Research involving human cancer cell lines showed that the compound induced apoptosis and inhibited proliferation, suggesting its use as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
